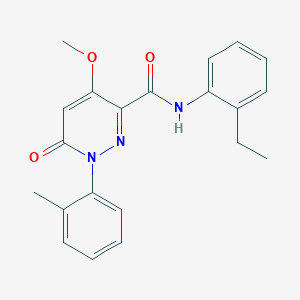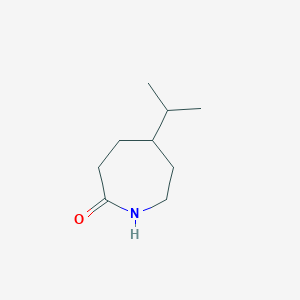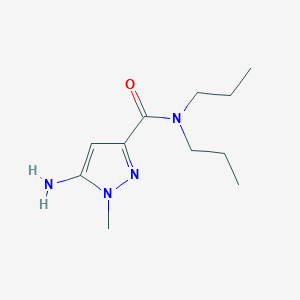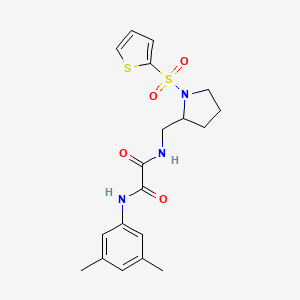
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine, also known as DPP, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels. This binding prevents the channels from opening, which in turn prevents the passage of ions across the cell membrane. This blockade of ion channels has been shown to have a variety of effects on cellular processes, including the regulation of neurotransmitter release and the modulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the modulation of pain sensation. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine in lab experiments is its specificity for ion channels, which allows researchers to study the effects of ion channel blockade on cellular processes. However, one limitation of using this compound is its relatively low potency, which may require high concentrations of the compound to achieve significant effects.
Orientations Futures
There are several potential future directions for research on 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. In addition, there is interest in studying the effects of this compound on other ion channels and cellular processes, which could lead to the development of new therapeutic agents for a variety of conditions. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in both research and clinical settings.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine to form the intermediate 1-(2,5-dimethylbenzenesulfonyl)-4-(2-phenylethyl)piperazine. This intermediate is then reacted with sodium hydride and vinylsulfone to yield the final product, this compound.
Applications De Recherche Scientifique
1-(2,5-Dimethylbenzenesulfonyl)-4-(2-phenylethenesulfonyl)piperazine has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the most common applications of this compound is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. This compound has been shown to be a potent blocker of several types of ion channels, including the TRPV1 channel, which is involved in pain sensation.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-17-8-9-18(2)20(16-17)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-19-6-4-3-5-7-19/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMUIFHYHLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2935049.png)

![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)
